molecular formula C26H29N3O5S B298141 N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No. B298141
M. Wt: 495.6 g/mol
InChI Key: QVGMIPICVZNNHO-ZXVVBBHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide, commonly known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) proteins, which are essential for the maintenance of tissue integrity. BB-94 has been widely used in scientific research to investigate the role of MMPs in various physiological and pathological processes.

Mechanism of Action

BB-94 inhibits N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide by binding to the catalytic domain of the enzyme, thereby preventing the cleavage of ECM proteins. It is a broad-spectrum inhibitor that can target multiple this compound, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-13, and MMP-14.
Biochemical and Physiological Effects:
BB-94 has been shown to have various biochemical and physiological effects, including the suppression of tumor growth, the prevention of angiogenesis, and the attenuation of inflammation. It has also been implicated in the regulation of cell migration, invasion, and apoptosis.

Advantages and Limitations for Lab Experiments

BB-94 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide, making it an ideal tool for investigating the role of these enzymes in various physiological and pathological processes. It is also relatively stable and can be easily synthesized in large quantities.
However, BB-94 also has some limitations. It is a broad-spectrum inhibitor that can target multiple this compound, making it difficult to determine the specific role of individual enzymes in a particular process. It can also have off-target effects, leading to the inhibition of other proteases and enzymes.

Future Directions

There are several future directions for the use of BB-94 in scientific research. One area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and cardiovascular disease. Another area of interest is the development of more selective MMP inhibitors that can target individual enzymes, allowing for a more precise understanding of their role in physiological and pathological processes.
In conclusion, BB-94 is a potent inhibitor of N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide that has been widely used in scientific research to investigate the role of these enzymes in various physiological and pathological processes. It has several advantages for use in lab experiments, including its potency and selectivity. However, it also has some limitations, including its broad-spectrum activity and potential off-target effects. There are several future directions for the use of BB-94 in scientific research, including the investigation of its potential as a therapeutic agent and the development of more selective MMP inhibitors.

Synthesis Methods

BB-94 can be synthesized by condensation of 4-butoxybenzaldehyde and hydrazine hydrate, followed by reaction with 3-methoxybenzenesulfonyl chloride and 2-oxoethyl isocyanate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

BB-94 has been extensively used in scientific research to investigate the role of N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide in various physiological and pathological processes. It has been shown to inhibit the activity of this compound in vitro and in vivo, leading to the suppression of ECM degradation and the prevention of tissue damage.

properties

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-[(E)-(4-butoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H29N3O5S/c1-3-4-17-34-23-15-13-21(14-16-23)19-27-28-26(30)20-29(22-9-8-10-24(18-22)33-2)35(31,32)25-11-6-5-7-12-25/h5-16,18-19H,3-4,17,20H2,1-2H3,(H,28,30)/b27-19+

InChI Key

QVGMIPICVZNNHO-ZXVVBBHZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3

SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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